molecular formula C21H25NO5 B3343199 Diacetyldihydromorphine CAS No. 509-71-7

Diacetyldihydromorphine

Cat. No.: B3343199
CAS No.: 509-71-7
M. Wt: 371.4 g/mol
InChI Key: NCXVKLDKUADJPV-PVHGPHFFSA-N
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Description

Dihydroheroin, also known as diacetyldihydromorphine or acetylmorphinol, is a potent opiate derivative developed in Germany in 1928. It is a semi-synthetic opioid structurally related to morphine and heroin. Dihydroheroin is rarely used in some countries for the treatment of severe pain, such as that caused by terminal cancer .

Preparation Methods

Dihydroheroin is synthesized from dihydromorphine. The synthetic route involves the acetylation of dihydromorphine using acetic anhydride. The reaction conditions typically include heating the mixture to facilitate the acetylation process. Industrial production methods are similar, involving large-scale acetylation reactions under controlled conditions .

Chemical Reactions Analysis

Dihydroheroin undergoes several types of chemical reactions, including:

    Oxidation: Dihydroheroin can be oxidized to form various metabolites.

    Reduction: The compound can be reduced to its corresponding alcohols.

    Substitution: Dihydroheroin can undergo substitution reactions, particularly at the acetyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include dihydromorphine and its acetylated derivatives .

Scientific Research Applications

Dihydroheroin has several scientific research applications, including:

Mechanism of Action

Dihydroheroin exerts its effects by acting as an agonist at the mu-opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of neurotransmitter release and resulting in analgesia. The compound is metabolized into dihydromorphine, which also contributes to its analgesic effects. The molecular targets involved include the mu-opioid receptor, delta-opioid receptor, and kappa-opioid receptor .

Comparison with Similar Compounds

Dihydroheroin is similar to other opioids such as morphine, heroin, and dihydromorphine. it is unique in its fast-acting and longer-lasting effects compared to diamorphine (heroin). The similar compounds include:

Dihydroheroin is distinguished by its acetylated structure, which enhances its potency and duration of action compared to morphine and heroin.

Properties

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-11(23)25-16-6-4-13-10-15-14-5-7-17(26-12(2)24)20-21(14,8-9-22(15)3)18(13)19(16)27-20/h4,6,14-15,17,20H,5,7-10H2,1-3H3/t14-,15+,17-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXVKLDKUADJPV-PVHGPHFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198924
Record name Diacetyldihydromorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509-71-7
Record name Morphinan-3,6-diol, 4,5-epoxy-17-methyl-, diacetate (ester), (5α,6α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetyldihydromorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacetyldihydromorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIACETYLDIHYDROMORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PT7532SQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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